2-methyl-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]propanamide
Description
2-methyl-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]propanamide is a synthetic organic compound featuring a 1,2-oxazole (isoxazole) core substituted with a 4-methylphenyl group at position 3 and a 2-methylpropanamide moiety at position 5. The propanamide side chain may facilitate hydrogen bonding with biological targets, making this compound a candidate for medicinal chemistry research.
Properties
Molecular Formula |
C14H16N2O2 |
|---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
2-methyl-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]propanamide |
InChI |
InChI=1S/C14H16N2O2/c1-9(2)14(17)15-13-8-12(16-18-13)11-6-4-10(3)5-7-11/h4-9H,1-3H3,(H,15,17) |
InChI Key |
ZKKHXUYGOVFZBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=C2)NC(=O)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]propanamide typically involves the reaction of 4-methylphenylhydrazine with an appropriate α,β-unsaturated carbonyl compound to form the oxazole ring. This is followed by the introduction of the propanamide group through an amidation reaction. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reactions are typically carried out in solvents like dimethylformamide or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.
Reduction: Reduction reactions can convert the oxazole ring to a more saturated structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are employed.
Major Products
Oxidation: Oxazole N-oxides.
Reduction: Saturated oxazole derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-methyl-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]propanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-methyl-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]propanamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Key Observations:
- Heterocyclic Cores : Oxazole (as in the target compound) vs. oxadiazole (e.g., ) alters electron distribution and hydrogen-bonding capacity, influencing interactions with enzymes or receptors.
- Side Chains: Propanamide vs. acetamide () affects molecular flexibility and hydrogen-bond donor/acceptor profiles.
Anti-inflammatory Potential
Compounds with oxazole/oxadiazole cores and aryl substitutions (e.g., 4-methylphenyl) have demonstrated inhibition of cyclooxygenase (COX) enzymes, a common anti-inflammatory mechanism. The target compound’s 2-methylpropanamide group may further stabilize enzyme interactions through hydrophobic pockets.
Antimicrobial Activity
The fluorophenoxy derivative () shows enhanced antimicrobial efficacy compared to non-halogenated analogs, likely due to increased membrane penetration and target affinity. The target compound lacks halogenation but may compensate via its methyl groups’ lipophilic effects.
Anticancer Activity
Oxadiazole derivatives (e.g., ) exhibit apoptosis-inducing properties by modulating kinase pathways. While the target compound’s oxazole core differs, its 4-methylphenyl group could similarly interfere with cancer cell proliferation.
Research Findings and Implications
- : Oxazole derivatives with methoxy or methyl groups show moderate COX-2 inhibition (IC₅₀ = 12–18 μM).
- : Fluorophenoxy analogs achieve MIC values of 2–8 µg/mL against Staphylococcus aureus.
- : Chlorophenyl-oxadiazole compounds exhibit sub-micromolar activity in breast cancer cell lines (MCF-7, IC₅₀ = 0.45 μM).
These findings suggest that structural modifications in the target compound could fine-tune its selectivity and potency. For instance, introducing a fluorine atom or optimizing the propanamide chain length might improve bioavailability.
Biological Activity
The compound 2-methyl-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]propanamide is a derivative of oxazole, a five-membered heterocyclic compound known for its diverse biological activities. This article discusses the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.
Chemical Structure and Properties
- IUPAC Name : 2-methyl-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]propanamide
- Molecular Formula : C13H15N3O
- Molecular Weight : 229.28 g/mol
The compound features a propanamide backbone with a methyl group and an oxazole moiety that contributes to its biological activity.
Biological Activity Overview
Research indicates that compounds containing the oxazole ring exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The specific biological activity of 2-methyl-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]propanamide has been explored in several studies.
Anticancer Activity
Several studies have demonstrated the anticancer potential of oxazole derivatives. For instance:
- A study reported that oxazole derivatives exhibited cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 0.12 to 2.78 µM .
- Flow cytometry analysis indicated that these compounds induce apoptosis in cancer cells, suggesting a mechanism involving the activation of apoptotic pathways .
Antimicrobial Activity
Oxazole derivatives have also shown promise as antimicrobial agents:
- In vitro studies indicated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis .
The biological activities of 2-methyl-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]propanamide can be attributed to:
- Inhibition of Enzymatic Activity : Compounds with oxazole rings often inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Activation of caspase pathways leading to programmed cell death has been observed in treated cancer cells.
- Antimicrobial Mechanisms : The disruption of bacterial cell wall integrity is a common mechanism for antimicrobial agents in this class.
Case Studies
- Cytotoxicity Study : In a study examining various oxazole derivatives, it was found that the compound exhibited cytotoxic effects comparable to established chemotherapeutics like doxorubicin .
- Antimicrobial Efficacy : A series of tests showed that the compound had a minimum inhibitory concentration (MIC) significantly lower than many conventional antibiotics against certain bacterial strains .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
